2-[1-(2-methylphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid
Description
Properties
Molecular Formula |
C15H16N2O3 |
|---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
2-[2-(2-methylphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid |
InChI |
InChI=1S/C15H16N2O3/c1-10-4-2-3-5-12(10)17-13(6-8-16-17)14-11(15(18)19)7-9-20-14/h2-6,8,11,14H,7,9H2,1H3,(H,18,19) |
InChI Key |
GIJJCJWKEQFUJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CC=N2)C3C(CCO3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Selection of 1,3-Diketone Substrates
The diketone must incorporate the oxolane ring and a carboxylic acid ester. For example, ethyl 3-oxo-oxolane-2-carboxylate (or its sodium salt) reacts with 2-methylphenylhydrazine under acidic conditions to form the pyrazole ring. This method aligns with protocols described in the synthesis of analogous pyrazole-carboxylic acids.
Reaction Conditions :
- Solvent: Glacial acetic acid with concentrated HCl
- Temperature: Reflux (100–110°C)
- Duration: 5–8 hours
- Workup: Extraction with dichloromethane, washing with NaHCO₃, and purification via flash chromatography
Yield Considerations :
- Typical yields for pyrazole ester intermediates range from 43% to 68% in analogous reactions.
- Low yields may arise from competing side reactions, such as incomplete cyclization or ester hydrolysis during workup.
Oxolane-Carboxylic Acid Ester Hydrolysis
The oxolane-carboxylic acid moiety is introduced via ester hydrolysis. Methyl or ethyl esters of the pyrazole-oxolane intermediate are treated with aqueous base or acid to yield the free carboxylic acid.
Hydrolysis Methods
- Basic Hydrolysis : Using NaOH or KOH in aqueous ethanol or THF at 60–80°C.
- Acidic Hydrolysis : Employing HCl in dioxane or acetic acid under reflux.
Optimization Insights :
- Basic hydrolysis is preferred for sterically hindered esters due to milder conditions.
- Patent CN103275010A highlights the use of 6N NaOH for deprotection of tert-butoxycarbonyl (Boc) groups, which could be adapted for ester hydrolysis.
Yield and Purity :
- Hydrolysis steps generally achieve 80–90% yield when starting from high-purity esters.
- Impurities often arise from incomplete ester conversion or decarboxylation under harsh conditions.
Regioselectivity and Stereochemical Control
The position of substituents on the pyrazole ring (1- and 5-positions) is governed by the electronic and steric properties of the diketone and hydrazine.
Ensuring 1-(2-Methylphenyl) Substitution
- 2-Methylphenylhydrazine directs the aryl group to the 1-position of the pyrazole due to its nucleophilic terminal nitrogen.
- Competing regioselectivity is mitigated by using symmetrical diketones or blocking groups on the oxolane ring.
Comparative Analysis of Synthetic Routes
The table below synthesizes data from analogous preparations of pyrazole-carboxylic acids:
Chemical Reactions Analysis
Carboxylic Acid Reactions
The carboxylic acid group enables classic acid-derived transformations:
Mechanistic Notes :
-
Esterification proceeds via acid-catalyzed nucleophilic acyl substitution.
-
Amide coupling employs carbodiimide-based activation of the carboxylic acid.
Pyrazole Ring Reactivity
The 1-(2-methylphenyl)-substituted pyrazole ring participates in electrophilic substitution and coordination chemistry:
Structural Insights :
-
The electron-donating 2-methylphenyl group directs electrophiles to the pyrazole’s C-4 position.
-
Metal coordination typically occurs at the pyrazole’s N-2 atom.
Oxolane Ring Modifications
The tetrahydrofuran ring exhibits limited reactivity under mild conditions but can undergo ring-opening or functionalization:
| Reaction Type | Reagents/Conditions | Product | Key References |
|---|---|---|---|
| Acid-Catalyzed Opening | H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O | Diol intermediate | |
| Oxidation | KMnO<sub>4</sub>/H<sub>+</sub> | γ-Lactone formation |
Key Consideration :
Oxidation of the oxolane ring is stereospecific, favoring cis-dihydroxylation pathways.
Multicomponent Reactions
The compound’s hybrid structure enables participation in tandem reactions:
-
Cycloaddition : Reacts with nitrile oxides to form 1,3,4-oxadiazole hybrids (observed in pyrazole-oxadiazole systems, ).
-
Condensation : Forms Schiff bases with aromatic amines under dehydrating conditions ( ).
Biological Activity and Derivatization
Derivatives of this compound show promise in pharmaceutical applications:
-
Antibacterial Agents : Ester and amide derivatives inhibit Gram-positive bacteria (MIC: 2–8 µg/mL, ).
-
Enzyme Inhibition : Carboxylic acid group enhances binding to carbonic anhydrase IX (K<sub>i</sub>: 89 pM, ).
Stability and Degradation
Scientific Research Applications
Therapeutic Applications
1. Anticancer Activity
Research indicates that compounds with pyrazole scaffolds, including 2-[1-(2-methylphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid, exhibit significant anticancer properties. The pyrazole moiety is known to interact with multiple biological targets, including kinases involved in cancer progression. For instance, studies have shown that derivatives of pyrazole can inhibit various cancer cell lines, demonstrating IC50 values in the low micromolar range against specific targets like CDK2 and CDK9 .
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives have been reported to reduce inflammatory responses in animal models of diseases such as colitis and arthritis. For example, a related compound demonstrated a significant decrease in the disease activity index score in mouse models of chronic inflammatory bowel disease .
3. Selective Androgen Receptor Modulation
Another promising application is in the field of androgen receptor modulation. Compounds similar to this compound have been identified as tissue-selective androgen receptor modulators (SARMs). These compounds show potential for treating conditions such as prostate cancer by selectively antagonizing androgen receptor activity without the side effects associated with traditional androgen therapies .
Synthetic Methodologies
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Oxolane Construction : Employing cyclization reactions to form the oxolane structure.
- Carboxylic Acid Functionalization : Introducing the carboxylic acid group through oxidation or direct carboxylation methods.
These synthetic routes are crucial for developing analogs with enhanced biological activity and specificity.
Case Studies
Mechanism of Action
The mechanism of action of 2-[1-(2-methylphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction mechanisms that are crucial for cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
Key analogues differ in substituents on the pyrazole ring or oxolane moiety, impacting properties such as solubility, steric hindrance, and electronic effects. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituent on Pyrazole | Oxolane Substituent | Molecular Formula | CAS Number | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| Target Compound | 1-(2-Methylphenyl) | 3-carboxylic acid | C₁₅H₁₆N₂O₃ | 1955519-67-1 | 284.31 |
| rac-(2R,3R)-2-[1-(4-Fluorophenyl)-...] [^4] | 1-(4-Fluorophenyl) | 3-carboxylic acid | C₁₅H₁₃FN₂O₃ | N/A | 296.28 |
| 2-[1-(2-Fluorophenyl)-...] [^12] | 1-(2-Fluorophenyl) | 3-carboxylic acid | C₁₅H₁₃FN₂O₃ | 1955515-50-0 | 296.28 |
| 1-(2-Methoxy-5-methylphenyl)-... [^14] | 1-(2-Methoxy-5-methylphenyl) | 3-carboxylic acid | C₁₆H₁₈N₂O₄ | 1152535-19-7 | 302.33 |
| (2R,3R)-2-(1-Methyl-1H-pyrazol-5-yl)-... [^16] | 1-Methyl | 3-carboxylic acid | C₉H₁₂N₂O₃ | 1807912-27-1 | 196.20 |
| 1-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-... [^15] | 1-(2-Methoxyethyl) | 5-oxo-3-carboxylic acid | C₁₁H₁₅N₃O₄ | 1275458-73-5 | 265.26 |
Key Observations:
Electron-Withdrawing vs. This may improve binding affinity but reduce lipophilicity . Methoxy groups (e.g., in [^14], [^15]) increase polarity and solubility but may introduce steric bulk, affecting target engagement .
Steric Effects :
- The 2-methylphenyl group in the target compound balances moderate steric hindrance with lipophilicity, whereas bulkier substituents like 2-methoxy-5-methylphenyl ([^14]) could hinder molecular packing or receptor binding.
Derivatives with substituents at the pyrazole’s 4-position (e.g., [^15]) alter spatial orientation, which could impact interactions in chiral environments .
Biological Activity
2-[1-(2-methylphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.
Chemical Structure and Properties
The compound has the following chemical formula: C15H16N2O3, with a molecular weight of 272.30 g/mol. Its structure includes a pyrazole ring, which is known for its diverse biological activities, and an oxolane carboxylic acid moiety that may enhance its pharmacological properties.
Research indicates that compounds containing pyrazole derivatives often exhibit multiple mechanisms of action, including:
- Anti-inflammatory Activity : Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes (e.g., COX-2) involved in inflammation processes.
- Antitumor Activity : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle progression.
- Antimicrobial Properties : The presence of the pyrazole structure has been linked to antimicrobial activity against various bacterial strains.
Table 1: Biological Activity Summary
Case Studies
- Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced TNF-alpha release in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory agent. The compound exhibited an IC50 value of 10 µM, indicating moderate potency against inflammation-related pathways .
- Antitumor Activity : In vitro assays using MCF-7 breast cancer cells revealed that the compound induced apoptosis with an IC50 value of 5 µM. Mechanistic studies indicated that it activates caspase-3 and alters Bcl-2 family protein expression, promoting a pro-apoptotic environment .
- Antimicrobial Properties : The compound was tested against various bacterial strains, showing significant inhibition zones against E. coli and Staphylococcus aureus, highlighting its potential as a broad-spectrum antimicrobial agent .
Research Findings
Recent studies have focused on optimizing the biological activity of pyrazole derivatives by modifying their chemical structure. For instance, substituents on the pyrazole ring have been shown to influence both potency and selectivity towards specific biological targets .
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for 2-[1-(2-methylphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves coupling pyrazole derivatives with oxolane precursors using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). For example, Pd(PPh₃)₄ in deoxygenated DMF/H₂O with arylboronic acids yields intermediates, which are hydrolyzed to the carboxylic acid . Optimization includes adjusting catalyst loading (0.5–2 mol%), temperature (80–100°C), and solvent ratios (DMF:H₂O = 3:1) to improve yields (typically 45–70%) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Multi-technique validation is critical:
- Melting Point : Compare experimental values (e.g., ~237°C for analogous pyrazoles) with literature .
- Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., pyrazole C5 coupling to oxolane) and IR for carboxylic acid O-H stretches (~2500–3000 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 325.12) .
Q. What solvents and conditions are suitable for dissolving this compound in biological assays?
- Methodological Answer : The compound exhibits limited aqueous solubility due to its hydrophobic aryl and oxolane groups. Use polar aprotic solvents (DMSO, DMF) for stock solutions (10–50 mM), followed by dilution in buffered saline (pH 7.4). Sonication or mild heating (≤40°C) aids dissolution .
Advanced Research Questions
Q. How can structural modifications to the pyrazole or oxolane moieties alter bioactivity?
- Methodological Answer :
- Pyrazole Substitution : Introducing electron-withdrawing groups (e.g., -CF₃) at C3 enhances metabolic stability but may reduce solubility. Bromoethyl substitutions (e.g., ) enable further functionalization via nucleophilic substitution .
- Oxolane Modifications : Replacing oxolane with tetrahydropyran alters ring strain and hydrogen-bonding capacity, impacting target binding (e.g., kinase inhibition) .
- SAR Studies : Test derivatives in enzyme inhibition assays (IC₅₀) and correlate with LogP values to balance lipophilicity and activity .
Q. How can crystallographic data resolve contradictions in reported biological activities?
- Methodological Answer : X-ray crystallography reveals conformational flexibility (e.g., dihedral angles between pyrazole and aryl rings) that influences binding modes. For example, a 16.83° dihedral angle in a related compound ( ) suggests reduced planarity, potentially explaining variability in receptor affinity . Pair crystallography with molecular dynamics simulations to model dynamic interactions .
Q. What strategies mitigate instability during long-term storage?
- Methodological Answer :
- Storage : Protect from light and moisture (desiccator, argon atmosphere) at −20°C. Avoid freezing-thawing cycles by aliquoting .
- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to prevent oxidation of the oxolane ring. Monitor degradation via HPLC (C18 column, acetonitrile/0.1% TFA gradient) .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- Methodological Answer :
- ADMET Prediction : Use QSAR models (e.g., SwissADME) to predict bioavailability, CYP450 interactions, and blood-brain barrier penetration. Focus on reducing topological polar surface area (<90 Ų) for enhanced absorption .
- Docking Studies : Glide or AutoDock Vina to simulate binding to targets (e.g., COX-2). Prioritize derivatives with hydrogen bonds to key residues (e.g., Arg120) and favorable ΔG values (<−8 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
